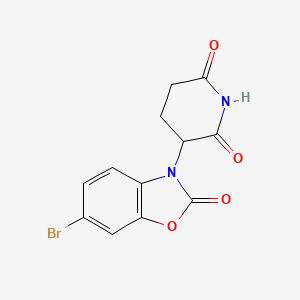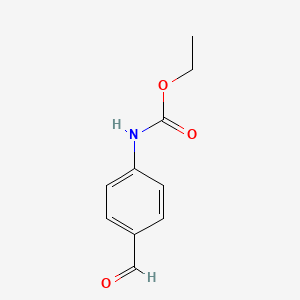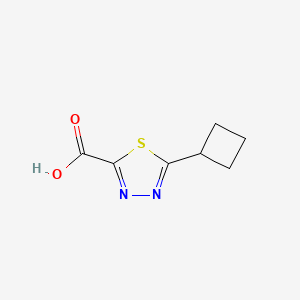
5-Cyclobutyl-1,3,4-thiadiazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclobutyl-1,3,4-thiadiazole-2-carboxylic acid is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are a sub-family of azole compounds, characterized by a five-membered ring containing one sulfur and two nitrogen atoms
Preparation Methods
The synthesis of 5-Cyclobutyl-1,3,4-thiadiazole-2-carboxylic acid typically involves the reaction of cyclobutylamine with thiocarbohydrazide under acidic conditions, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Cyclobutyl-1,3,4-thiadiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-1,3,4-thiadiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may disrupt cell membrane integrity or inhibit essential enzymes, leading to cell death . In anticancer research, the compound’s derivatives have been shown to induce apoptosis in cancer cells by interacting with key proteins involved in cell cycle regulation .
Comparison with Similar Compounds
5-Cyclobutyl-1,3,4-thiadiazole-2-carboxylic acid can be compared with other similar compounds, such as:
5-Cyclobutyl-1,3,4-oxadiazol-2-amine: This compound has a similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
2-Amino-1,3,4-thiadiazole: This compound shares the thiadiazole ring but differs in the functional groups attached to the ring.
The uniqueness of this compound lies in its specific combination of the cyclobutyl group and the thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8N2O2S |
|---|---|
Molecular Weight |
184.22 g/mol |
IUPAC Name |
5-cyclobutyl-1,3,4-thiadiazole-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2S/c10-7(11)6-9-8-5(12-6)4-2-1-3-4/h4H,1-3H2,(H,10,11) |
InChI Key |
ZXKPPBIFBXITOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


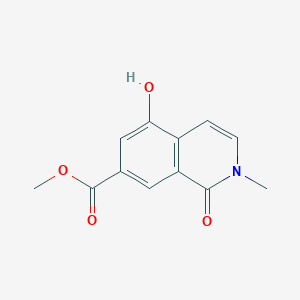
![2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13922465.png)
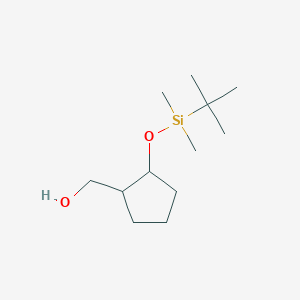
![Benzyl methyl(2-methylenespiro[3.5]nonan-7-yl)carbamate](/img/structure/B13922471.png)
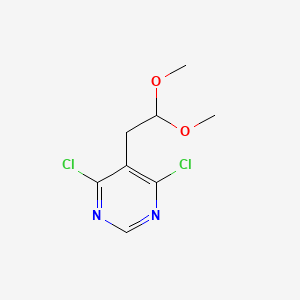
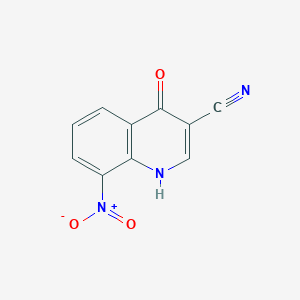
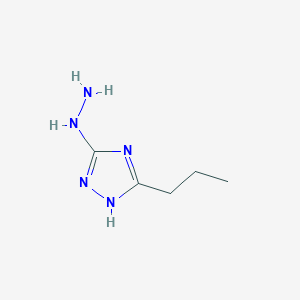
![Methyl 5-chloro-5H-indeno[1,2-B]pyridine-5-carboxylate](/img/structure/B13922500.png)
![3,7-Dichloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B13922509.png)
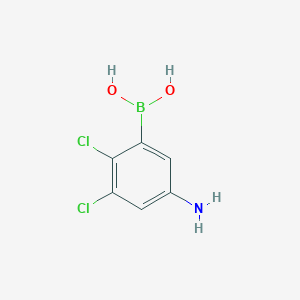

![1-(2,3-dihydro-3,3-dimethylfuro[3,2-b]pyridin-5-yl)Ethanone](/img/structure/B13922525.png)
